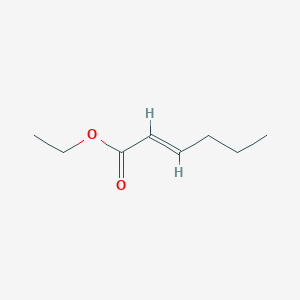

Hex-2-énoate d’éthyle

Vue d'ensemble

Description

Ethyl 2-hexenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 2-hexenoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 2-hexenoate has been primarily detected in urine. Within the cell, ethyl 2-hexenoate is primarily located in the cytoplasm. Ethyl 2-hexenoate exists in all eukaryotes, ranging from yeast to humans. Ethyl 2-hexenoate has a sweet, fruity, and green taste.

Ethyl 2-hexenoate is a fatty acid ethyl ester of 2-hexenoic acid. It has a role as a metabolite. It derives from a 2-hexenoic acid.

Applications De Recherche Scientifique

Médecine : Synthèse de médicaments et intermédiaires pharmaceutiques

Le hex-2-énoate d’éthyle est utilisé dans la synthèse de divers composés pharmaceutiques. Son groupe ester est réactif et peut être transformé en molécules plus complexes qui sont utilisées comme intermédiaires dans la synthèse de médicaments . Par exemple, il peut être utilisé pour créer des molécules aux propriétés anti-inflammatoires ou comme blocs de construction pour les médicaments antiviraux .

Agriculture : Exhausteur de goût et métabolite végétal

En agriculture, le this compound sert d’exhausteur de goût en raison de ses notes fruitées et vertes. Il se trouve dans des fruits comme la papaye et la goyave, contribuant à leur profil aromatique . De plus, il joue un rôle de métabolite dans diverses plantes, potentiellement impliqué dans la régulation de la croissance et les mécanismes de défense .

Industrie alimentaire : Additif pour la saveur et l’arôme

L’industrie alimentaire utilise le this compound comme additif pour conférer un arôme fruité et sucré aux produits. Il est particulièrement utilisé dans les arômes de fruits tropicaux, rehaussant le goût des boissons, des confiseries et des produits de boulangerie .

Sciences de l’environnement : Solvant écologique

En sciences de l’environnement, le this compound est étudié comme une alternative de solvant écologique. Sa biodégradabilité et sa faible toxicité en font un candidat pour remplacer les solvants plus nocifs dans diverses applications .

Science des matériaux : Production de polymères

La réactivité du this compound est mise à profit en science des matériaux pour la production de polymères. Il peut être polymérisé ou copolymérisé pour créer des matériaux aux propriétés spécifiques comme la flexibilité, la transparence et la résistance à la rupture .

Industrie cosmétique : Composant de parfum

L’industrie cosmétique apprécie le this compound pour son agréable parfum. Il est utilisé dans les parfums et comme composant de parfum dans les produits de soins de la peau, procurant un arôme frais et fruité

Mécanisme D'action

C8H14O2C_8H_{14}O_2C8H14O2

. This compound has been identified as a metabolite, which means it is a product of metabolic reactions within the body . However, the specific details about its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, are not well-documented in the available literature.Activité Biologique

Ethyl trans-2-hexenoate, also known as ethyl (E)-2-hexenoate, is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. This compound is primarily recognized for its applications in the flavor and fragrance industries, but its biological activity has garnered interest in various fields, including pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 85 °C |

| Flash Point | 62 °C |

| Density | 0.90 g/cm³ |

| CAS Number | 27829-72-7 |

Biological Activity Overview

Ethyl trans-2-hexenoate exhibits several biological activities that are relevant to its potential applications in medicine and agriculture. Research indicates that it may possess antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Studies have shown that ethyl trans-2-hexenoate has significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi. The compound's efficacy varies among different microorganisms, with some studies reporting inhibition of growth in pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

- A study conducted by researchers evaluated the antimicrobial effects of ethyl trans-2-hexenoate against foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for E. coli and 1% for S. aureus, suggesting its potential use as a natural preservative in food products.

Anti-inflammatory Properties

The anti-inflammatory effects of ethyl trans-2-hexenoate have been explored in various models. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Research Findings:

- In vitro studies demonstrated that ethyl trans-2-hexenoate reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

The biological activity of ethyl trans-2-hexenoate is believed to be mediated through several mechanisms:

- Interaction with Cell Membranes: Ethyl trans-2-hexenoate may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways.

- Antioxidant Activity: Ethyl trans-2-hexenoate has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

Applications in Agriculture

Given its biological activity, ethyl trans-2-hexenoate is being investigated for use as a natural pesticide and fungicide. Its ability to inhibit the growth of certain pathogens makes it a candidate for organic farming practices.

Propriétés

IUPAC Name |

ethyl (E)-hex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXWMQZUAOMRJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885403 | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

167.00 to 174.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.905 (20º), 0.895-0.905 | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27829-72-7, 1552-67-6 | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27829-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hex-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HEXENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL4EUZ6C13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl hex-2-enoate in the context of food science?

A: Ethyl hex-2-enoate is a significant volatile compound found in various fruits, notably contributing to the aroma profile of certain fruits. Studies have identified it as a major volatile compound in sweet passion fruit (Passiflora alata Curtis) []. Furthermore, research suggests that Ethyl hex-2-enoate can be used as a distinguishing marker between Cuiguan pears grown in different regions of China [].

Q2: Are there any studies exploring the antifungal properties of Ethyl hex-2-enoate?

A: Yes, research indicates that Ethyl hex-2-enoate, along with its methyl counterpart (methyl 2-hexenoate), exhibits antifungal properties. This was demonstrated through experiments where these compounds, introduced in a controlled environment with bread, effectively inhibited mold growth [].

Q3: How does the molecular structure of Ethyl hex-2-enoate influence its interaction with Tin (IV) Chloride (SnCl4)?

A: NMR studies revealed that Ethyl hex-2-enoate, specifically its ethyl 4-ethyl-2-hexenoate form, exhibits a preference for the CH-eclipsed conformation when complexed with SnCl4. This preference is attributed to steric effects arising from the presence of the ethyl group at the 4th carbon position [].

Q4: Has Ethyl hex-2-enoate been explored as a potential nitrogen source in fermentation processes?

A: While Ethyl hex-2-enoate itself hasn't been directly utilized, a study explored the use of yeast protein hydrolysate (YPH) as a nitrogen source in wine fermentation []. Interestingly, this process led to a significant increase in the production of esters and higher alcohols, including Ethyl hex-2-enoate, highlighting the potential indirect influence of such approaches on its generation during fermentation.

Q5: Are there any synthetic routes available for the production of deuterated analogs of important wine odorants, and how is Ethyl hex-2-enoate relevant in this context?

A: Yes, researchers have developed methods for synthesizing deuterated analogs of wine odorants, including 3-sulfanylhexan-1-ol (3SH) and 3-sulfanylhexyl acetate (3SHAc). Interestingly, the synthesis utilizes a Michael addition reaction involving ethyl hex-2-enoate as a starting material, highlighting its role as a valuable precursor in producing these labeled compounds for quantitative analysis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.